molecular formula C10H16O3 B14571004 tert-Butyl (oxolan-2-ylidene)acetate CAS No. 61540-33-8

tert-Butyl (oxolan-2-ylidene)acetate

Cat. No.: B14571004
CAS No.: 61540-33-8
M. Wt: 184.23 g/mol
InChI Key: NKMYXGPETCHPEX-UHFFFAOYSA-N
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Description

tert-Butyl (oxolan-2-ylidene)acetate: is an organic compound with the molecular formula C₉H₁₄O₃. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a tert-butyl group and an oxolan-2-ylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (oxolan-2-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acetate with oxolan-2-one under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high yields and product purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (oxolan-2-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but often involve the use of strong acids or bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl (oxolan-2-ylidene)acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl (oxolan-2-ylidene)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its unique structure allows it to participate in a variety of chemical processes, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

    tert-Butyl acetate: A related compound with similar chemical properties but different applications.

    tert-Butyl formate: Another ester with a tert-butyl group, used in different industrial processes.

    tert-Butyl alcohol: A common solvent and reagent in organic chemistry.

Uniqueness: tert-Butyl (oxolan-2-ylidene)acetate is unique due to its specific structure, which combines a tert-butyl group with an oxolan-2-ylidene moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

61540-33-8

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

tert-butyl 2-(oxolan-2-ylidene)acetate

InChI

InChI=1S/C10H16O3/c1-10(2,3)13-9(11)7-8-5-4-6-12-8/h7H,4-6H2,1-3H3

InChI Key

NKMYXGPETCHPEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=C1CCCO1

Origin of Product

United States

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